molecular formula C14H20BF3O3 B12336451 (4-Heptyloxy-3-trifluoromethylphenyl)boronic acid

(4-Heptyloxy-3-trifluoromethylphenyl)boronic acid

Cat. No.: B12336451
M. Wt: 304.11 g/mol
InChI Key: LHMHITIEHJRVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Heptyloxy-3-trifluoromethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a heptyloxy group and a trifluoromethyl group. The combination of these functional groups imparts distinct chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Heptyloxy-3-trifluoromethylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for the synthesis of arylboronic acids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a large scale. This approach allows for the efficient synthesis of boronic acids with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, which enable the synthesis of boronic acids under metal-free and additive-free conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Heptyloxy-3-trifluoromethylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Heptyloxy-3-trifluoromethylphenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups . This interaction can disrupt the normal function of the enzyme, leading to its inhibition. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Heptyloxy-3-trifluoromethylphenyl)boronic acid is unique due to the presence of the heptyloxy group, which imparts increased hydrophobicity and potential for interactions with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C14H20BF3O3

Molecular Weight

304.11 g/mol

IUPAC Name

[4-heptoxy-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C14H20BF3O3/c1-2-3-4-5-6-9-21-13-8-7-11(15(19)20)10-12(13)14(16,17)18/h7-8,10,19-20H,2-6,9H2,1H3

InChI Key

LHMHITIEHJRVFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCCCCC)C(F)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.